Boc-D-Homoserine

Descripción general

Descripción

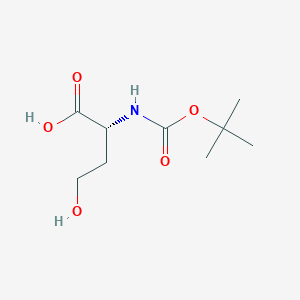

Boc-D-Homoserine, also known as N-tert-Butoxycarbonyl-D-homoserine, is an organic compound with the molecular formula C11H19NO4 and a molecular weight of 233.27 g/mol . It is characterized by a 2-oxotetrahydrofuran-3-yl ring and a tert-butyl carbamate functional group attached to the ring . This compound is primarily used as an intermediate in organic synthesis, particularly in the synthesis of polypeptides and low molecular weight compounds .

Métodos De Preparación

The preparation of Boc-D-Homoserine can be achieved through chemical synthesis. A common method involves the esterification of 2-oxotetrahydrofuran-3-yl carboxylic acid with tert-butanol, followed by esterification with carbamic acid and diethylcarbamide to obtain this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Análisis De Reacciones Químicas

Protection and Deprotection Mechanisms

The Boc group serves as a temporary protective moiety for the α-amino group during synthetic processes. Key reactions include:

Boc Deprotection

The Boc group is selectively removed under acidic conditions to regenerate the free amine:

Reaction :

Conditions (Table 1):

| Reagent | Concentration | Time (min) | Temperature | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid | 50–100% | 15–30 | 25°C | |

| HCl in dioxane | 4 M | 60 | 25°C |

This step is critical in solid-phase peptide synthesis (SPPS) to enable subsequent coupling .

Carboxyl Group Activation

The carboxylic acid moiety undergoes activation for amide bond formation. Common methods include:

Mixed Carbonate Formation

Reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) generate active intermediates:

Reaction :

Side Reactions :

-

Hydantoin formation during prolonged activation, reducing coupling efficiency .

-

Racemization under basic conditions, mitigated by low-temperature reactions .

Disulfide Bond Formation

In redox-sensitive environments, free thiols (if present in modified derivatives) may form disulfide bridges. For example, homoserine dehydrogenases rely on Cys303 disulfide bonds for structural flexibility .

Boc Migration

Under basic conditions, Boc groups may migrate to hydroxyl or other nucleophilic sites, necessitating careful pH control during synthesis .

Stability Under Thermal and Oxidative Stress

Boc-D-Homoserine demonstrates moderate thermal stability, decomposing above 150°C. Oxidation studies show no degradation under inert atmospheres, but trace metals accelerate breakdown .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₉H₁₇NO₅

- CAS Number : 13066456

- Structure : Boc-D-Homoserine features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and reactivity during chemical reactions.

Peptide Synthesis

This compound is widely recognized as a valuable building block in the synthesis of peptides. Its stable structure allows for the incorporation into various peptide sequences, enhancing the stability and bioactivity of therapeutic peptides. This application is crucial in pharmaceutical research where modified peptides can lead to improved drug candidates.

Drug Development

The unique structural features of this compound facilitate the design of novel drug candidates, particularly for neurological disorders. By modifying existing compounds with this compound, researchers can enhance efficacy while reducing side effects. This approach has shown promise in developing treatments targeting complex diseases.

Bioconjugation

In bioconjugation processes, this compound is employed to attach biomolecules to drugs or diagnostic agents. This application improves the targeting and delivery mechanisms in various medical applications, allowing for more effective therapies tailored to specific conditions.

Enzyme Inhibition Research

This compound plays a role in enzyme inhibition studies, particularly concerning metabolic pathways. Insights gained from these studies can lead to new therapeutic strategies by understanding enzyme mechanisms involved in disease processes.

Material Science

In material science, this compound is utilized in developing advanced materials such as hydrogels. These materials are significant in drug delivery systems and tissue engineering due to their biocompatibility and ability to encapsulate therapeutic agents.

Case Study 1: Peptide Therapeutics

A study demonstrated that incorporating this compound into peptide sequences resulted in enhanced stability against enzymatic degradation compared to traditional amino acids. This finding supports its use in developing long-lasting peptide therapeutics for chronic conditions.

Case Study 2: Quorum Sensing Inhibition

Research on bacterial quorum sensing revealed that derivatives of this compound could inhibit LuxI-type enzymes involved in synthesizing homoserine lactones. This inhibition has potential applications in combating bacterial resistance by disrupting communication pathways essential for virulence.

Mecanismo De Acción

Boc-D-Homoserine exerts its effects primarily through the inhibition of histone deacetylase (HDAC). It acts as an intramolecular inhibitor with a hydrophobic group that interacts with the active site of the enzyme . This inhibition leads to the suppression of gene expression involved in tumorigenesis, such as cyclin D1, caspase 3, and Bcl2 .

Comparación Con Compuestos Similares

Boc-D-Homoserine can be compared with other similar compounds, such as:

Actividad Biológica

Boc-D-Homoserine, a derivative of the amino acid homoserine, plays a significant role in various biological processes. This article delves into its biological activity, synthesis methods, applications, and interactions with biological molecules, supported by relevant data tables and research findings.

Overview of this compound

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and utility in synthetic applications. It is involved in the biosynthesis of essential amino acids such as methionine and threonine, acting as a critical intermediate in metabolic pathways. Although it is not one of the standard amino acids encoded by DNA, its derivatives have been studied for potential roles in signaling pathways and enzyme modulation .

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Rhodium-Catalyzed Annulation : This method involves the annulation of Boc-protected benzamides with diazo compounds to yield isocoumarins, which are valuable structural subunits in various natural and synthetic compounds with potent biological activities .

- Chemical Derivatization : this compound can be synthesized through chemical modifications of homoserine using various protecting groups and coupling reactions.

Biological Activity

This compound exhibits a range of biological activities:

- Amino Acid Biosynthesis : It serves as a precursor in the biosynthesis of essential amino acids, influencing cellular processes and metabolic pathways.

- Interaction with Biological Molecules : Research indicates that this compound and its derivatives can interact with various biological molecules, potentially modulating enzyme activities and signaling pathways .

Case Studies and Research Findings

- Influence on Plant Growth : A study demonstrated that L-homoserine (the L-enantiomer) affected root elongation in Arabidopsis thaliana, showing that stereochemistry plays a crucial role in biological responses .

- Quorum Sensing : Research has highlighted the role of acyl-homoserine lactones (AHLs) in bacterial quorum sensing. These compounds regulate biofilm formation and virulence factors in various bacterial species . this compound's structural similarities to these compounds suggest potential involvement in similar signaling mechanisms.

- Enzyme Modulation : A study on Trypanosoma brucei indicated that homoserine kinase was involved in threonine biosynthesis, suggesting that this compound could play a role in similar enzymatic pathways .

Data Table: Comparison of Structural Similarities

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Homoserine | Core structure (amino acid) | L-enantiomer; involved in protein synthesis |

| Threonine | Isomeric relationship | Proteinogenic amino acid; essential nutrient |

| Azidohomoalanine | Derived from homoserine | Contains azide group; used as a methionine surrogate |

| O-succinylhomoserine | Related through metabolic pathways | Precursor to methionine; involved in biosynthesis |

Propiedades

IUPAC Name |

(2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEMWPDUXBZKJN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517079 | |

| Record name | N-(tert-Butoxycarbonyl)-D-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67198-87-2, 745011-75-0 | |

| Record name | N-(tert-Butoxycarbonyl)-D-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-d-homoserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.